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molecular formula C16H20N2O2S B8442039 N-(2-Pyrrolidin-1-yl-ethyl)-2-naphthalenesulfonamide

N-(2-Pyrrolidin-1-yl-ethyl)-2-naphthalenesulfonamide

Cat. No. B8442039
M. Wt: 304.4 g/mol
InChI Key: INPGWGMJCDWYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878736B1

Procedure details

To an ice-cooled solution of 2-pyrrolidin-1-yl-ethylamine (1.00 g, 8.76 mmol) and triethylamine (1.22 ml, 8.76 mmol) in DCM (20 ml) was added portionwise 2-naphthalenesulfonyl chloride (1.98 g, 8.73 mmol). The coolant was removed and the resultant solution was stirred at ambient temperature for 16 h. The organic phase was washed sequentially twice with water (20 ml) and brine (20 ml), and dried over anhydrous magnesium sulfate. The filtrate was evaporated at reduced pressure to obtain the title compound as a white solid (1.81 g, 68%). 1HNMR 8.45 (1H, d, 1.5), 7.99-7.83 (4H, m), 7.66-7.61 (2H, m), 5.80-5.20 (1H, br s), 3.06-3.02 (2H, m), 2.53 (2H, m), 12.36-2.32 (4H, m), 1.74-1.65 (4H, m). Microanalysis found C 62.96 H 6.74; N 9.11. C16H20N2O2S requires C 63.13 H 6.62 N 9:20.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][NH2:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[CH:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][C:17]=1[S:26](Cl)(=[O:28])=[O:27]>C(Cl)Cl>[N:1]1([CH2:6][CH2:7][NH:8][S:26]([C:17]2[CH:18]=[CH:19][C:20]3[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:16]=2)(=[O:28])=[O:27])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCCC1)CCN
Name
Quantity
1.22 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resultant solution was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The coolant was removed
WASH
Type
WASH
Details
The organic phase was washed sequentially twice with water (20 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(CCCC1)CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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